molecular formula C23H19ClN4O4 B2487196 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 1112419-54-1

2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B2487196
CAS No.: 1112419-54-1
M. Wt: 450.88
InChI Key: GADWOKQLWXZIGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound that features a combination of oxadiazole, pyridine, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Pyridine Ring Formation: The pyridine ring can be synthesized via a condensation reaction involving suitable aldehydes and amines.

    Acetamide Formation: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole and pyridine rings.

    Reduction: Reduction reactions can target the nitro groups if present in the precursor molecules.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For instance, if it acts as an anticancer agent, it might inhibit specific enzymes or signaling pathways involved in cell proliferation. Molecular docking studies can help identify potential targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methoxyphenyl)methyl]acetamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

The compound 2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(4-methoxyphenyl)methyl]acetamide is a novel derivative that combines multiple bioactive functionalities. This compound is primarily characterized by its oxadiazole and dihydropyridine moieties, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H19ClN4O3C_{20}H_{19}ClN_{4}O_{3}, with a molecular weight of approximately 394.84 g/mol. The structure features a 1,2,4-oxadiazole ring and a dihydropyridine core, contributing to its potential biological effects.

Antibacterial Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant antibacterial properties. For instance, derivatives similar to the target compound have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The oxadiazole ring is believed to enhance membrane permeability and disrupt bacterial cell wall synthesis.

Anticancer Activity

The incorporation of the dihydropyridine structure has been linked to anticancer properties. Research indicates that compounds with similar configurations can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, studies on related oxadiazole derivatives revealed IC50 values in the low micromolar range against colon carcinoma cells . This suggests that the target compound may also possess similar anticancer efficacy.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. Compounds with similar structures have demonstrated strong AChE inhibition, which is crucial for treating conditions like Alzheimer's disease . Urease inhibition is also significant for managing urinary tract infections.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that the oxadiazole and dihydropyridine moieties can form hydrogen bonds and hydrophobic interactions with amino acid residues in target proteins. This interaction potentially alters the conformation of these proteins, leading to the desired pharmacological effects .

Case Studies

Several case studies highlight the efficacy of compounds related to this compound:

  • Antibacterial Screening : A study conducted on synthesized oxadiazole derivatives showed that compounds with a chlorophenyl substituent exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Evaluation : Another investigation into related dihydropyridine derivatives found significant cytotoxic effects on human breast cancer cell lines, with IC50 values indicating strong potential for further development .
  • Enzyme Inhibition Profiles : Research indicated that certain derivatives could effectively inhibit AChE and urease enzymes, suggesting their utility in treating neurological disorders and urinary infections .

Properties

IUPAC Name

2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O4/c1-31-19-9-2-15(3-10-19)12-25-20(29)14-28-13-17(6-11-21(28)30)23-26-22(27-32-23)16-4-7-18(24)8-5-16/h2-11,13H,12,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADWOKQLWXZIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.